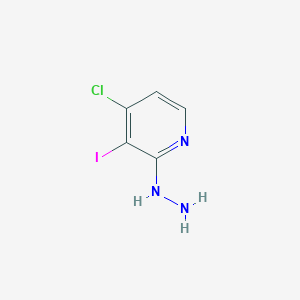

(4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClIN3 |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

(4-chloro-3-iodopyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5ClIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10) |

InChI Key |

WUODUGHFTPRWHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)NN |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Potential of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine Scaffolds: A Technical Guide for Drug Discovery

Foreword: Charting Unexplored Chemical Space

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical territories is paramount. This technical guide delves into the prospective biological significance of the (4-chloro-3-iodo-pyridin-2-yl)-hydrazine scaffold, a yet-to-be-extensively-studied molecular framework. While direct experimental data on this specific entity is nascent, this document serves as a forward-looking treatise, leveraging established principles of medicinal chemistry and a wealth of data on analogous structures to forecast its potential. By synthesizing information on the synthesis of halogenated pyridines, the introduction of the versatile hydrazine moiety, and the well-documented bioactivities of related compounds, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals poised to investigate this promising scaffold. This guide is structured not as a rigid protocol, but as an expert-driven narrative, designed to illuminate the rationale behind potential experimental avenues and to foster innovation in the design of next-generation therapeutics.

The Strategic Design: Why this compound?

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1] Its nitrogen atom imparts favorable physicochemical properties, including improved solubility and the ability to form crucial hydrogen bonds with biological targets. The introduction of halogens—in this case, chlorine and iodine—dramatically influences the electronic and steric properties of the pyridine ring. The electron-withdrawing nature of these halogens can modulate the pKa of the pyridine nitrogen and create specific interaction points within protein binding pockets, potentially enhancing potency and selectivity.

The hydrazine (-NHNH2) moiety is another pharmacologically significant functional group. It serves as a versatile linker and a key building block for the synthesis of a wide range of heterocyclic compounds, most notably hydrazones, which are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3] The combination of a di-halogenated pyridine core with a reactive hydrazine group in the this compound scaffold presents a unique opportunity for the development of novel drug candidates with potentially multifaceted pharmacological profiles.

Charting the Synthetic Landscape: A Proposed Pathway

A plausible and efficient synthesis of the this compound scaffold can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. The following proposed synthetic route is designed for adaptability, allowing for modifications to introduce diversity for structure-activity relationship (SAR) studies.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Iodopyridine A common route to 3-iodopyridine involves the aromatic Finkelstein reaction, starting from the more readily available 3-bromopyridine.[4]

-

To a dried Schlenk flask under an argon atmosphere, add 3-bromopyridine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous 1,4-dioxane as the solvent, followed by N,N'-dimethylethylenediamine (0.1 eq) as a ligand.

-

Heat the reaction mixture to 110°C and stir for 18 hours.

-

After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.

-

Extract the aqueous phase with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 3-iodopyridine.

Step 2: Chlorination of 3-Iodopyridine The introduction of a chlorine atom at the 4-position of the pyridine ring can be achieved through various chlorination methods. A direct chlorination approach using a suitable chlorinating agent is proposed.

-

Dissolve 3-iodopyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), portion-wise while monitoring the reaction by TLC.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 4-chloro-3-iodopyridine.

Step 3: Introduction of the Hydrazine Moiety The final step involves the nucleophilic substitution of a suitable leaving group at the 2-position with hydrazine. This often requires the prior introduction of a good leaving group, such as another halogen, at the 2-position. Assuming a precursor like 2,4-dichloro-3-iodopyridine is accessible, the following procedure can be applied.

-

Dissolve 2,4-dichloro-3-iodopyridine (1.0 eq) in a suitable solvent like ethanol or butanol.[5]

-

Add an excess of hydrazine hydrate (10-20 eq).

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.[5]

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for the target scaffold is unavailable, we can extrapolate from related compound series. The following points outline potential SAR trends that could guide the optimization of this scaffold:

-

The Hydrazine Moiety: Conversion of the hydrazine to various hydrazones by reacting with a library of aldehydes and ketones is expected to be a primary driver of diverse biological activities. The nature of the substituent on the imine carbon of the hydrazone will significantly impact potency and selectivity.

-

The Halogen Substituents: The chlorine at the 4-position and iodine at the 3-position are expected to contribute significantly to the overall activity. The iodine atom, in particular, can participate in halogen bonding, a strong, non-covalent interaction that can enhance binding affinity to target proteins. The relative positions of these halogens may also be critical for directing the binding orientation within a target's active site.

-

Further Substitution: The remaining positions on the pyridine ring (positions 5 and 6) are amenable to further functionalization. The introduction of small alkyl or alkoxy groups at these positions could be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity and pharmacokinetic profiles.

The Path Forward: In-Silico and Experimental Validation

To translate the theoretical potential of the this compound scaffold into tangible therapeutic leads, a systematic approach combining computational and experimental methods is essential.

In-Silico Screening and ADMET Prediction

Before embarking on extensive synthesis and biological testing, computational tools can provide invaluable insights.

-

Molecular Docking: Docking studies can be performed against the crystal structures of known biological targets (e.g., kinases, bacterial enzymes) to predict the binding affinity and mode of interaction of virtual libraries of hydrazone derivatives of the scaffold.

-

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. [3]This early assessment helps in prioritizing compounds with favorable drug-like properties for synthesis.

Experimental Validation: Key Assays

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the synthesized compounds and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Horizons

The this compound scaffold represents a promising, yet underexplored, area of chemical space with significant potential for the discovery of novel therapeutic agents. This technical guide has outlined a rational basis for its investigation, from a plausible synthetic strategy to a predictive analysis of its biological activities and a roadmap for its experimental validation. The unique combination of a di-halogenated pyridine core and a versatile hydrazine moiety offers a rich platform for the generation of diverse chemical libraries with the potential to address unmet medical needs in oncology, infectious diseases, and beyond. It is our hope that this guide will serve as a catalyst for further research into this intriguing scaffold, ultimately leading to the development of new and effective medicines.

References

- Bawa, S., & Kumar, S. (2010). Synthesis and biological activities of hydrazone derivatives. A review exploring biological activities of hydrazones.

- ChemicalBook. (n.d.). 3-Iodopyridine synthesis.

- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.

- Chempanda. (n.d.).

- Dotsenko, V. V., et al. (2025).

- El-Tayeb, A., et al. (2013). Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands. PubMed.

- Hussein, N. A., et al. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Journal of Wildlife and Biodiversity.

- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.

- Kümmerle, A., et al. (2012). A review exploring biological activities of hydrazones. PMC.

- MDPI. (2024).

- Movassaghi, M., et al. (n.d.). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses Procedure.

- Ntie-Kang, F., et al. (2025). Computational design, synthesis, characterization, and biological evaluation of 4- chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4- bromobenzyl)-5-indoline-2,3-dione against SARS-CoV-2 spike/ACE2.

- Patil, S., et al. (2020).

- Patel, S. B., et al. (2024).

- Popiołek, Ł. (2021). Updated information on antimicrobial activity of hydrazide–hydrazones.

- ResearchGate. (2025). Computational design, synthesis, characterization, and biological evaluation of 4- chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4- bromobenzyl).

- ResearchGate. (2025).

- Royal Society of Chemistry. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.

- SAGE Publications. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed.

- Schober, L., et al. (2023).

- Sparks, T. C., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.

- Sparks, T. C., et al. (2016). Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides.

- Taha, M., et al. (2020).

- Wang, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.

- Wermuth, C. G. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.

- Wermuth, C. G., et al. (2020).

- Zhang, J., et al. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

Safety data sheet (SDS) and hazards for (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

An In-depth Technical Guide to the Safety and Hazards of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Foreword: A Proactive Approach to Chemical Safety

As researchers and drug development professionals, we operate on the frontier of chemical synthesis, often handling novel or sparsely documented compounds. This compound is a prime example of such a molecule. While it represents a potentially valuable building block in medicinal chemistry, particularly for constructing heterocyclic scaffolds like pyrazoles[1][2], no comprehensive Safety Data Sheet (SDS) is publicly available for this specific structure.

This guide is constructed to fill that critical gap. As a Senior Application Scientist, my objective is not merely to list potential dangers but to provide a framework for risk assessment and safe handling based on expert analysis of its structural components. We will extrapolate data from the highly hazardous parent molecule, hydrazine, and its close structural analogs. This document serves as a testament to the principle that a lack of specific data necessitates a higher standard of caution and procedural diligence.

Section 1: Inferred Hazard Profile & Chemical Identity

This compound belongs to the hydrazine class of compounds, which are derivatives of N2H4. The core structure is a pyridine ring substituted with a chloro and an iodo group, both of which can influence the molecule's reactivity and toxicological profile. Hydrazine and its derivatives are well-documented as being highly toxic, potentially carcinogenic, and environmentally hazardous.[3][4] The presence of a halogenated pyridine ring further adds to the complexity and potential for biological activity and toxicity.

Based on the known toxicology of hydrazine and closely related chloro-pyridine hydrazines, we must operate under the assumption that this compound is:

-

Acutely Toxic: Likely to be harmful or fatal if swallowed, inhaled, or in contact with skin.[5]

-

Corrosive: Capable of causing severe skin burns and serious eye damage.[6][7]

-

A Sensitizer: May cause an allergic skin reaction.[5]

-

A Suspected Carcinogen: The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B, possibly carcinogenic to humans.[8] This compound should be handled as a potential carcinogen.

-

Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects.[6][7]

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Section 2: GHS Hazard Classification (Inferred)

The following GHS classification is inferred from the SDS of hydrazine, hydrazine hydrate, and (3-Chloro-pyridin-2-yl)-hydrazine.[6][9] It is imperative to treat the compound as possessing all these hazards until specific toxicological data becomes available.

Table 1: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[6][7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[7] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[7] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Carcinogenicity | Category 1B / 2 | H350/H351: May cause cancer or is suspected of causing cancer.[6] |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life.[6] |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |

GHS Hazard Pictograms

Caption: Inferred GHS pictograms for this compound.

Section 3: Toxicological Assessment (Extrapolated)

The toxicity of this compound is primarily driven by the hydrazine functional group.

-

Routes of Exposure: The primary routes of exposure are inhalation, skin absorption, and ingestion.[10]

-

Acute Effects: Acute exposure to hydrazine and its derivatives can cause severe irritation to the eyes, nose, and throat.[4] Systemic effects may include dizziness, headache, nausea, pulmonary edema, seizures, and coma.[4] The liquid is corrosive and can cause severe dermatitis and burns upon skin contact.[3][4]

-

Chronic Effects: Long-term exposure to hydrazines has been shown to damage the liver, kidneys, and central nervous system in animal studies.[4] The U.S. EPA has classified hydrazine as a Group B2, probable human carcinogen, based on increased incidences of lung, nasal cavity, and liver tumors in rodents.[4]

-

Mechanism of Toxicity: Hydrazine is a known antagonist of pyridoxine (Vitamin B6), which can lead to central nervous system toxicity.[8] Its carcinogenic effects are linked to its ability to act as a mutagen.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is mandatory for all personnel handling this compound. All work must be approved by the principal investigator and documented.

Engineering Controls

-

All manipulations, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[11]

-

A safety shower and eyewash station must be immediately accessible and tested weekly.[11]

-

Work on a tray or other form of secondary containment to control potential spills.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[11][12]

-

Hand Protection: Wear double-layered gloves. Use a chemical-resistant outer glove (e.g., Neoprene) over a nitrile inner glove.[11] Change gloves immediately if contamination is suspected.

-

Skin and Body Protection: Wear a fire-resistant lab coat, full-length pants, and closed-toe shoes.[11][12] For larger quantities (>1 g), a chemically resistant apron is also required.

-

Respiratory Protection: For any procedure with a high risk of aerosolization or if engineering controls are insufficient, a full-face respirator with an appropriate cartridge for organic vapors and particulates is necessary.[12]

Experimental Workflow

Caption: Standard workflow for safely handling the target compound.

Section 5: Emergency Response & First Aid

Immediate action is critical in case of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][13]

-

Spills: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3] Do not allow the spill to enter drains.[14]

Section 6: Storage & Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16] The storage location should be a designated area for highly toxic and carcinogenic materials, away from incompatible substances like strong oxidizing agents, acids, and metals.[11][13] Store locked up.[15]

-

Disposal: All waste (excess reagent, contaminated materials, empty containers) must be treated as hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[15] Label the waste container clearly with the chemical name and all relevant hazard pictograms.[11]

Section 7: Conclusion

This compound is a compound that demands the highest level of safety precaution. Its structural similarity to hydrazine, a known carcinogen and highly toxic substance, dictates that it must be handled with stringent engineering controls, comprehensive personal protective equipment, and meticulous procedural discipline. By adhering to the guidelines outlined in this document, researchers can mitigate the significant risks associated with this compound and ensure a safe laboratory environment.

References

- Sigma-Aldrich. (2025, November 11).

- TCI Chemicals. (2025, November 21).

- ECHEMI. Safety Data Sheet: 4-CHLORO-3-IODO-PYRIDIN-2-YLAMINE.

- Merck Millipore.

- Fisher Scientific. Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.

- Arkema. (2012, January 3).

- New Jersey Department of Health. (2009, November). Hydrazine - Hazardous Substance Fact Sheet.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE.

- Sigma-Aldrich. (2014, March 5).

- Thermo Fisher Scientific. (2009, September 22).

- Fisher Scientific. Safety Data Sheet: 4-Chloro-3-pyridinesulphonamide.

- Fisher Scientific. (2023, September 29).

- Fisher Scientific.

- University of Notre Dame. Hydrazine - Risk Management and Safety.

- U.S. Environmental Protection Agency. (2009, October 9). Provisional Peer-Reviewed Toxicity Values for Hydrazine (CASRN 302-01-2).

- U.S. Environmental Protection Agency. Hazard Summary: Hydrazine.

- TCI Chemicals. Safety Data Sheet: 3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)

- Hu, L., et al. (2025, August 19). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.

- Hu, L., et al. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.

- Cappozi, J. (2023, February 3).

- Organic Chemistry Portal.

- Dr. Reddy's Laboratories Ltd. (2007). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. U.S.

Sources

- 1. preprints.org [preprints.org]

- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. epa.gov [epa.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.nl [fishersci.nl]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

Methodological & Application

Optimized Protocol for the Preparation of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine: A Key Intermediate for Pharmaceutical Synthesis

Introduction

Substituted pyridyl-hydrazines are pivotal building blocks in the landscape of modern medicinal chemistry and drug development. Their unique structural motif allows for the construction of a diverse array of heterocyclic systems, which are prevalent in many biologically active compounds. Specifically, (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine serves as a crucial intermediate in the synthesis of complex molecules, including potent kinase inhibitors and other targeted therapeutics. The strategic placement of the chloro, iodo, and hydrazine functionalities on the pyridine core offers multiple points for synthetic diversification, enabling the exploration of chemical space in lead optimization campaigns.

This application note provides a comprehensive and optimized protocol for the synthesis of this compound. The methodology is designed to be robust, reproducible, and scalable, catering to the needs of researchers in both academic and industrial settings. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step procedure, and present expected analytical data for the final product. Furthermore, this guide emphasizes critical safety considerations, particularly concerning the handling of hydrazine hydrate.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The commercially available precursor, 2,4-dichloro-3-iodopyridine, is treated with hydrazine hydrate. The key to this transformation lies in the differential reactivity of the two chlorine atoms on the pyridine ring.

The chlorine atom at the C2-position is significantly more electrophilic than the chlorine at the C4-position. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack at C2. This inherent electronic property of the pyridine ring allows for a highly regioselective displacement of the C2-chloro group by hydrazine, leaving the C4-chloro group intact for subsequent synthetic manipulations.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established SNAr mechanism. The nucleophilic hydrazine attacks the electron-deficient C2 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the nitrogen atoms. In the final step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired this compound.

Caption: Proposed mechanism for the SNAr reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound starting from 2,4-dichloro-3-iodopyridine.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-dichloro-3-iodopyridine | 343781-36-2 | 273.89 | 5.00 g | 18.25 mmol |

| Hydrazine hydrate (64% hydrazine) | 7803-57-8 | 50.06 | 5.71 mL | 182.5 mmol |

| Ethanol (200 proof) | 64-17-5 | 46.07 | 50 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Brine (Saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Workflow

Caption: Overall workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-3-iodopyridine (5.00 g, 18.25 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (5.71 mL, 182.5 mmol, 10 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-8.0 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 4.5-4.7 (br s, 2H, -NH₂), 8.0-8.2 (br s, 1H, -NH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158-160, 150-152, 140-142, 115-117, 90-92 |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₅H₅ClIN₃: 255.93; found: 255.9 |

Note: The exact chemical shifts (δ) in NMR spectra may vary depending on the solvent and concentration.

Safety Precautions and Waste Disposal

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[3][5] A face shield is recommended when handling larger quantities.[3]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

-

Incompatible Materials: Hydrazine is a strong reducing agent and can react violently with oxidizing agents, metals, and metal oxides.[5] Keep away from heat, sparks, and open flames.[1]

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled waste container. Quenching of residual hydrazine in reaction flasks can be done carefully with an aqueous solution of sodium hypochlorite (bleach) in a fume hood. The reaction is exothermic and releases nitrogen gas.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound, a valuable intermediate for the pharmaceutical industry. The regioselective nature of the nucleophilic aromatic substitution reaction allows for a straightforward synthesis with good yields. Adherence to the detailed procedure and strict observance of the safety precautions are essential for the successful and safe execution of this synthesis.

References

-

Reddit. (2018). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

- Stephen, W. I. (1969). A comparison of some pyridyl-substituted pyrazines as analytical reagents. Talanta, 16(7), 939-947.

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

- De la Rosa, M. A., & Slater, E. R. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters, 3(21), 3381–3383.

- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Klotz, D. M., et al. (2016). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 21(10), 1357.

- Baumgartner, Y. (2014). Inorganic Chemistry Lab Report: Synthesis of Iodine Compounds. Studylib.

Sources

Application Notes & Protocols: (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine as a Versatile Heterocyclic Building Block

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine as a high-potential building block in modern heterocyclic synthesis. The protocols and insights herein are curated to empower the synthesis of novel molecular entities with potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of Substituted 2-Hydrazinopyridines

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a hydrazine moiety at the 2-position of a pyridine ring opens up a wealth of synthetic possibilities for the construction of fused heterocyclic systems. Specifically, the title compound, this compound, is a trifunctionalized building block offering a remarkable degree of synthetic flexibility. The strategic placement of chloro, iodo, and hydrazine substituents allows for a series of selective and orthogonal chemical transformations, making it an invaluable tool for generating molecular diversity.

The core utility of this reagent lies in its predisposition to form fused pyrazole systems, such as pyrazolo[4,3-b]pyridines, which are known to be privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The chloro and iodo groups serve as handles for further functionalization via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.

Core Reactivity and Synthetic Potential

The reactivity of this compound can be dissected into three key areas, each offering a distinct avenue for molecular elaboration:

-

Hydrazine-Mediated Cyclizations: The primary role of the hydrazine group is to act as a binucleophile in condensation and cyclization reactions. Its reaction with 1,3-dicarbonyl compounds, or their equivalents, is a classic and robust method for the construction of pyrazole rings.

-

Palladium-Catalyzed Cross-Coupling at the 3-Iodo Position: The carbon-iodine bond is significantly more reactive towards oxidative addition to Pd(0) than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 3-position via Suzuki, Sonogashira, Heck, and other cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position: The chloro group can be displaced by a variety of nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a diverse range of substituents at a late stage in the synthetic sequence.

The orthogonal nature of these reactive sites is a key strategic advantage, enabling a modular and controlled approach to the synthesis of complex molecules.

PART I: Synthesis of Fused Pyrazolo[4,3-b]pyridine Scaffolds

This section details the foundational application of this compound in the construction of the pyrazolo[4,3-b]pyridine core, a critical scaffold in medicinal chemistry.

Protocol 1: General Procedure for the Synthesis of 7-Chloro-8-iodo-3-substituted-1H-pyrazolo[4,3-b]pyridines

This protocol describes the condensation of this compound with a generic 1,3-dicarbonyl compound to form the corresponding pyrazolo[4,3-b]pyridine.

Workflow Diagram:

Caption: Synthesis of pyrazolo[4,3-b]pyridines.

Materials:

-

This compound (1.0 eq)

-

Substituted 1,3-dicarbonyl compound (1.1 eq)

-

Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

-

Ethanol (or other suitable solvent, e.g., isopropanol, toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound and the 1,3-dicarbonyl compound.

-

Add ethanol to form a slurry (concentration typically 0.1-0.5 M).

-

Add the catalytic amount of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expert Insights:

-

Choice of Solvent: Ethanol is a good starting point as it is a polar protic solvent that can facilitate both the condensation and cyclization steps. For less reactive dicarbonyl compounds, a higher boiling point solvent like toluene with a Dean-Stark trap to remove water can be beneficial.

-

Acid Catalyst: The acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack by the hydrazine. While acetic acid is often sufficient, stronger acids like p-toluenesulfonic acid can be used if the reaction is sluggish.

-

Regioselectivity: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. It is crucial to characterize the product thoroughly to determine the major regioisomer.

PART II: Sequential Cross-Coupling for Library Synthesis

The presence of both chloro and iodo substituents allows for a powerful and modular approach to generating a library of analogs from a common intermediate. The significantly higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is the cornerstone of this strategy.

Logical Flow of Sequential Functionalization:

Caption: Sequential functionalization workflow.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the 8-Iodo Position

This protocol details the selective introduction of an aryl or heteroaryl group at the 8-position of the pyrazolo[4,3-b]pyridine core.

Materials:

-

7-Chloro-8-iodo-3-substituted-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2-3 eq)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the 7-Chloro-8-iodo-3-substituted-1H-pyrazolo[4,3-b]pyridine, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Trustworthiness and Self-Validation:

-

Reaction Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot (typically) on TLC is a good indicator of reaction progress. LC-MS is invaluable for confirming the mass of the desired product.

-

Control Experiment: Running the reaction without the palladium catalyst should result in no product formation, confirming the catalytic nature of the transformation.

-

Selectivity Check: Analysis of the crude reaction mixture by 1H NMR or LC-MS should show no significant formation of products resulting from reaction at the C-Cl bond.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 7-Chloro Position

Following the functionalization at the 8-position, the remaining chloro group can be displaced by various nucleophiles.

Materials:

-

7-Chloro-8-substituted-3-substituted-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

-

Nucleophile (e.g., amine, alcohol, thiol, 1.5-3.0 eq)

-

Base (if required, e.g., K2CO3, DIPEA)

-

Solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a reaction vial, add the 7-chloro starting material and the nucleophile.

-

Add the solvent and base (if necessary).

-

Seal the vial and heat the reaction to 80-150 °C. Microwave irradiation can often accelerate this reaction.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Purify the product by preparative HPLC or column chromatography.

Expert Insights:

-

Buchwald-Hartwig Amination: For less nucleophilic amines, or for the synthesis of N-aryl linkages, a Buchwald-Hartwig amination protocol using a suitable palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos, BINAP) may be required instead of a direct SNAr.

-

Microwave Chemistry: SNAr reactions at the often-unreactive 4-position of the pyridine ring can be sluggish. Microwave heating can dramatically reduce reaction times from hours or days to minutes.

PART III: Data Summary and Characterization

The successful synthesis and functionalization of these scaffolds require rigorous analytical characterization. The following table provides expected data for a representative compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR shifts (ppm) |

| This compound | C5H4ClIN3 | 285.46 | Aromatic protons: ~7.0-8.0; Hydrazine protons: broad signals, exchangeable with D2O. |

| 7-Chloro-8-iodo-3-methyl-1H-pyrazolo[4,3-b]pyridine | C7H5ClIN3 | 309.49 | Aromatic protons: ~7.5-8.5; Methyl protons: ~2.5. |

| 7-Chloro-8-phenyl-3-methyl-1H-pyrazolo[4,3-b]pyridine | C13H10ClN3 | 243.69 | Aromatic protons: ~7.2-8.6; Methyl protons: ~2.6. |

| 7-(Morpholino)-8-phenyl-3-methyl-1H-pyrazolo[4,3-b]pyridine | C17H18N4O | 294.35 | Aromatic protons: ~7.1-8.4; Morpholino protons: ~3.0-4.0; Methyl protons: ~2.5. |

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its trifunctional nature allows for a modular and strategic approach to the generation of diverse chemical libraries. The protocols outlined in these notes provide a solid foundation for the synthesis of pyrazolo[4,3-b]pyridine scaffolds and their subsequent elaboration. The ability to perform selective, sequential reactions at the three reactive sites makes this reagent a highly valuable tool for academic research, drug discovery, and materials science. Future applications could involve the development of novel one-pot multi-component reactions or the use of this building block in the synthesis of advanced functional materials.

References

-

Suzuki-Miyaura Cross-Coupling: For a comprehensive review of this reaction, see: Miyaura, N.; Suzuki, A. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

-

Nucleophilic Aromatic Substitution (SNAr): For an overview of SNAr reactions on heteroaromatic systems, see: Chemical Society Reviews, 2011 , 40, 4949-4965. [Link]

-

Buchwald-Hartwig Amination: For a seminal paper on this topic, see: Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Accounts of Chemical Research, 1998 , 31(12), 805-818. [Link]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-3-iodo-2-hydrazinopyridine

Introduction: A Versatile Scaffold for Medicinal Chemistry

The pyridine ring is a cornerstone of numerous pharmaceuticals, owing to its unique electronic properties and ability to engage in a variety of chemical transformations.[1] Among the vast landscape of pyridine derivatives, 4-chloro-3-iodo-2-hydrazinopyridine stands out as a trifunctionalized building block with significant potential in drug discovery and development. The strategic placement of a chloro group at the activated C4 position, an iodo group at the C3 position, and a hydrazino moiety at the C2 position presents a rich platform for selective functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of this versatile scaffold. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for selective substitutions, and discuss the potential applications of the resulting products.

Understanding the Reactivity Landscape: A Tale of Two Halogens and a Hydrazino Group

The reactivity of 4-chloro-3-iodo-2-hydrazinopyridine in nucleophilic aromatic substitution (SNAr) reactions is governed by a complex interplay of electronic and steric effects, as well as the intrinsic properties of the leaving groups.

Electronic Effects and Positional Activation

The pyridine nitrogen is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack.[2] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[2] Consequently, the chlorine atom at the C4 position of our target molecule is significantly activated towards nucleophilic displacement.

The hydrazino group at the C2 position is generally considered an electron-donating group through resonance. This donation of electron density could potentially modulate the electrophilicity of the adjacent C3 and the para C4 positions. A detailed computational analysis would be beneficial to precisely quantify this effect on the regioselectivity of nucleophilic attack.

The Halogen Dilemma: C4-Chloride vs. C3-Iodide

A key question in the functionalization of 4-chloro-3-iodo-2-hydrazinopyridine is the regioselectivity of nucleophilic attack. We have two potential leaving groups: a chloride at the activated C4 position and an iodide at the less activated C3 position.

-

Activation: The C4 position is electronically favored for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate involving the pyridine nitrogen.[2]

-

Leaving Group Ability: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the leaving group ability of halogens typically follows the order: F > Cl > Br > I.[3] However, when the departure of the leaving group is rate-determining or partially rate-determining, the C-I bond, being weaker than the C-Cl bond, can facilitate a faster reaction.

Given these competing factors, the regioselectivity is expected to be highly dependent on the reaction conditions and the nature of the nucleophile. For many SNAr reactions on activated systems, the attack of the nucleophile is the rate-determining step, which would favor substitution at the C4 position. However, the excellent leaving group ability of iodide cannot be discounted, and reactions at the C3 position are also plausible, potentially leading to a mixture of products.

Proposed Synthesis of 4-Chloro-3-iodo-2-hydrazinopyridine

Experimental Protocol: Proposed Synthesis

Reaction Scheme:

4-chloro-3-iodo-2-hydrazinopyridine + Nu-H -> 4-Nu-3-iodo-2-hydrazinopyridine + HCl

4-chloro-3-iodo-2-hydrazinopyridine + Nu-H -> 4-chloro-3-Nu-2-hydrazinopyridine + HI

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for Selective C4-Substitution

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]

- 3. 4-chloro-3-(pyridin-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Troubleshooting & Optimization

Improving yield of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine synthesis

This guide outlines the optimized synthesis and troubleshooting protocols for (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine , a critical intermediate often used in the development of allosteric modulators (e.g., mGluR2) and other heterocyclic pharmaceuticals.

Part 1: The Chemistry & Regioselectivity Paradox

The Core Challenge:

The synthesis involves a Nucleophilic Aromatic Substitution (

-

Electronic Activation: The C-2 position is electronically favored due to the adjacent ring nitrogen (inductive effect

and resonance). -

Steric Hindrance: The bulky 3-Iodo group sterically crowds both the C-2 and C-4 positions.

The Solution: Despite the steric crowding, the electronic activation of the C-2 position by the ring nitrogen dominates under controlled conditions. The reaction selectively displaces the 2-Chloro group to yield the desired This compound .

Reaction Scheme:

Caption: Reaction pathway showing the selective displacement of the 2-Chloro group and potential side reactions.

Part 2: Optimized Experimental Protocol

This protocol is derived from validated patent literature (e.g., US8946205B2) and optimized for yield and purity.

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Starting Material | 2,4-Dichloro-3-iodopyridine (1.0 eq) | High purity (>98%) required to prevent purification issues. |

| Reagent | Hydrazine Monohydrate (6.0 – 10.0 eq) | Large excess drives kinetics against steric hindrance and prevents bis-substitution by statistical probability. |

| Solvent | 1,4-Dioxane (Preferred) or Ethanol | Dioxane allows higher temperatures (101°C bp) than EtOH without pressure vessels, though sealed tubes are recommended. |

| Concentration | 0.2 M – 0.5 M | Moderate dilution prevents thermal runaways and bis-substitution. |

| Temperature | 80°C | Optimal balance. <60°C is too slow (sterics); >100°C promotes C-4 attack. |

| Time | 16 Hours (Overnight) | Slow kinetics due to the 3-Iodo steric block require extended time. |

| Atmosphere | Nitrogen / Argon | Hydrazines are oxidation-sensitive; prevents "browning" of the product. |

Step-by-Step Workflow:

-

Charge: To a reaction vessel (pressure tube or round-bottom flask with condenser), add 2,4-Dichloro-3-iodopyridine (1.0 eq) and 1,4-Dioxane (5-10 volumes).

-

Add Reagent: Add Hydrazine Monohydrate (6.0 eq) dropwise at room temperature. Note: No significant exotherm is usually observed due to steric deactivation.

-

Reaction: Seal the tube (recommended) or reflux under

. Heat to 80°C for 16 hours. -

Monitor: Check LCMS/TLC.

-

Target: Mass [M+H]+ corresponding to Product.

-

Limit: Starting material < 2%.

-

-

Workup (Precipitation Method):

-

Cool the mixture to Room Temperature (RT).

-

Concentrate the solvent in vacuo to ~20% of original volume.

-

Add Water (10 volumes) and stir at 0-5°C for 1 hour.

-

The product typically precipitates as a white to off-white solid.

-

-

Isolation: Filter the solid. Wash with cold water (3x) to remove excess hydrazine.

-

Drying: Dry under vacuum at 40°C. Warning: Do not heat >60°C during drying to avoid decomposition.

Part 3: Troubleshooting Guide

Use this logic tree to diagnose yield or purity issues.

Caption: Diagnostic logic for common synthesis failures.

Detailed Troubleshooting Q&A

Q1: The reaction is stuck at 60% conversion after 16 hours. Should I increase the temperature?

-

Diagnosis: Steric hindrance from the 3-Iodo group is slowing the nucleophilic attack.

-

Solution: Before increasing temperature (which risks side reactions), increase the equivalents of hydrazine (from 6 eq to 10 eq). Hydrazine acts as both reagent and base. If that fails, increase temperature cautiously to 90°C, but monitor strictly for the bis-substituted impurity.

Q2: I see a side product with the same mass as the target. What is it?

-

Diagnosis: This is likely the 4-hydrazino isomer . While rare under optimized conditions, it forms if the reaction is driven too hard thermally.

-

Solution: Lower the reaction temperature. The activation energy for C-2 attack (N-activated) is lower than C-4. Lower temperatures (e.g., 60-70°C) favor the kinetic product (C-2) over the thermodynamic or less activated C-4 product.

Q3: My product is turning brown upon drying.

-

Diagnosis: Hydrazines are prone to air oxidation, forming azo compounds or radical decomposition products.

-

Solution:

-

Ensure the workup is performed quickly.

-

Use degassed water for the precipitation step.

-

Store the wet cake under nitrogen if pausing.

-

Recrystallization from Ethanol/Water can remove the colored impurities.

-

Q4: The product is not precipitating after adding water.

-

Diagnosis: The product might be slightly soluble if too much dioxane is present or if the pH is too high/low.

-

Solution:

-

Concentrate the dioxane further before adding water.

-

Cool the mixture to 0°C.

-

If necessary, extract with Ethyl Acetate , wash with brine, dry, and concentrate. The solid usually crashes out upon concentration of the organic layer.

-

Part 4: References

-

US Patent 8,946,205 B2 . 1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. (Example D32 describes the synthesis of this compound).

-

World Patent WO 2010/130424 A1 . 1,2,3-Triazolo[4,3-a]pyridine derivatives. (Describes identical conditions: Dioxane, 80°C, Hydrazine hydrate).

-

General Review on Pyridine

: Nucleophilic Aromatic Substitution of Pyridines.-

Context: Explains the activation of C-2 vs C-4 and the "ortho-effect" of ring nitrogen.

-

Sources

Technical Support Center: (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine Storage & Stability

This technical guide serves as a Tier 3 Support resource for the handling, storage, and recovery of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine . This intermediate is chemically distinct due to the steric crowding of the iodine atom at the C3 position and the nucleophilicity of the hydrazine moiety at C2.

Status: Operational Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

This compound is a high-value heterocyclic building block. Its stability is compromised by three primary vectors: oxidative dehydrogenation of the hydrazine tail, photolytic cleavage of the C-I bond, and electrophilic condensation with ubiquitous carbonyl impurities.

Failure to control these parameters results in the formation of azo-dimers, liberated iodine (browning), and hydrazone impurities.

Module 1: Critical Storage Protocols (The "Golden Rules")

To prevent decomposition, you must isolate the molecule from its three natural enemies: Oxygen, Light, and Ketones.

storage_protocol_v1.0

| Parameter | Specification | Mechanistic Rationale |

| Atmosphere | Argon (Ar) > Nitrogen ( | Argon is denser than air, forming a "heavy blanket" over the solid.[1] Nitrogen is lighter and diffuses away more easily, allowing oxygen ingress over time. |

| Temperature | -20°C (Long-term) | Low temperature kinetically inhibits the autoxidation of the hydrazine moiety to the diazenyl intermediate. |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV radiation (preventing C-I homolysis). Teflon prevents leaching of plasticizers, which can react with the hydrazine nucleophile. |

| Physical State | Hydrochloride Salt (Preferred) | The free base is significantly more prone to oxidation. Converting to the HCl salt protonates the terminal nitrogen, reducing its electron density and oxidative susceptibility. |

| Light Exposure | < 50 Lux (Darkness) | The C3-Iodine bond is weak. Photons can trigger homolytic cleavage, generating radicals that initiate chain decomposition. |

Module 2: Decomposition Pathways (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting.

Diagram: Degradation Mechanisms

The following diagram illustrates the three primary failure modes: Oxidation (Air), Photolysis (Light), and Condensation (Contamination).

Caption: Figure 1. Primary decomposition vectors. Note that oxidative and photolytic pathways converge on complex tar formation, while contamination leads to stable, distinct impurities.

Module 3: Troubleshooting & Diagnostics

Issue: The solid has turned from off-white/beige to dark brown.

-

Diagnosis: Oxidative decomposition has occurred, likely liberating elemental iodine (

) or forming azo-conjugates. -

Root Cause: Poor seal on the vial or storage at room temperature under air.

-

Action: Check purity via LC-MS. If purity is >90%, perform the Rescue Recrystallization (see Module 4). If <80%, discard; the iodine radicals may have poisoned the remaining scaffold.

Issue: NMR shows a "ghost" set of signals, specifically methyl singlets around

-

Diagnosis: Hydrazone formation.[1]

-

Root Cause: You likely washed your glassware with Acetone and didn't dry it completely, or you used acetone as an NMR solvent.

-

Action: NEVER use acetone with hydrazines. It reacts instantly to form the dimethyl hydrazone. This is often reversible via acid hydrolysis, but it complicates purification.

Issue: The material is "caking" or sticky.

-

Diagnosis: Hygroscopic moisture absorption.

-

Root Cause: The vial was opened while cold, causing condensation to form on the solid.

-

Action: Desiccate under high vacuum (

mbar) for 4 hours. Always allow the vial to reach room temperature before opening.

Module 4: Rescue Protocol (Recrystallization)

If your compound has degraded (yellowing/browning), use this protocol to restore purity.

Prerequisites:

-

Solvent: Ethanol (EtOH) or Toluene. Avoid Acetone, Ethyl Acetate (trans-acylation risk), and Chlorinated solvents (radical risk).

-

Atmosphere: Perform under Nitrogen/Argon flow.

Protocol:

-

Dissolution: Place the crude solid in a flask. Add minimal Ethanol. Heat gently (do not exceed 50°C) until dissolved.

-

Note: If dark particles remain insoluble, filter them out while warm (hot filtration).

-

-

Anti-Solvent (Optional): If crystallization is slow, add dropwise water (if using EtOH) or Hexanes (if using Toluene) until turbidity just appears.

-

Cooling: Remove heat and let the flask cool to room temperature slowly. Then, move to a 4°C fridge for 12 hours.

-

Why: Rapid cooling traps impurities. Slow cooling builds a pure lattice.

-

-

Isolation: Filter the crystals. Wash with cold Ethanol (

). -

Drying: Dry under vacuum. Store immediately under Argon.

FAQ: Frequently Asked Questions

Q: Can I store this compound in solution (e.g., DMSO stock)? A: No. Hydrazines are unstable in solution over long periods. In DMSO, they can undergo oxidation or react with the solvent (Swern-type pathways) over time. Store as a solid powder only.

Q: Why is the 3-iodo position specifically problematic? A: The Carbon-Iodine bond is the weakest halogen bond on the ring. It is highly susceptible to homolytic cleavage by UV light. Furthermore, the iodine is sterically crowded between the hydrazine (C2) and chlorine (C4), creating ring strain that can lower the activation energy for decomposition.

Q: Can I use a metal spatula? A: Avoid iron or rusty spatulas. Transition metals (Fe, Cu) can catalyze the oxidative dehydrogenation of hydrazines. Use stainless steel , porcelain , or Teflon-coated tools.

Q: I need to convert the free base to the HCl salt for storage. How? A: Dissolve the free base in diethyl ether or ethanol. Add 1.0 equivalent of 4M HCl in Dioxane dropwise. The salt will precipitate immediately. Filter and dry.[2] This salt is significantly more stable than the free base.

References

-

Safety & Handling of Pyridyl Hydrazines Source: Thermo Scientific Chemicals / Fisher Scientific This SDS outlines the hazards (skin/eye irritation) and general handling (inert gas storage) for 2-hydrazinopyridine derivatives, which serves as the baseline safety protocol for the 4-Cl-3-I analog.

-

Oxidation Potentials of Hydrazine Derivatives Source: Journal of Chemical Research (via ResearchGate) Mechanistic insight into how protected and unprotected hydrazines undergo anodic oxidation and chemical oxidation, explaining the "browning" phenomenon (azo formation).

-

Synthesis and Stability of (3-chloro-2-pyridyl)hydrazine Source: Justia Patents (US Patent Application) Detailed industrial synthesis and isolation protocols for chloropyridyl hydrazines, including vacuum drying and purity monitoring (LC A%), which directly applies to the 4-chloro-3-iodo analog.

-

Recrystallization Methodologies for Organic Solids Source: University of Pittsburgh, Dept of Chemistry Standard operating procedures for recrystallization, emphasizing solvent selection and the exclusion of impurities from the crystal lattice.

Sources

Troubleshooting cyclization failures with halogenated pyridyl hydrazines

Topic: Troubleshooting Cyclization Failures

Doc ID: TS-CHEM-PYR-042 | Version: 2.1 | Last Updated: 2026-02-16

Executive Summary

Cyclization reactions involving halogenated pyridyl hydrazines (e.g., 2-hydrazino-3-chloropyridine) are notoriously deceptive. While they appear structurally similar to phenyl hydrazine reactions (Fischer indole, pyrazole synthesis), the electron-deficient pyridine ring—exacerbated by halogenation—drastically alters nucleophilicity and stability.

This guide addresses the three most common failure modes: Reaction Stalling (Nucleophilic apathy), Regiochemical Scrambling (Isomer mixtures), and Halogen Loss (Unwanted

Module 1: The "Dead" Reaction (Reaction Stalling)

Symptom: Starting material remains unconsumed despite reflux; TLC shows no new spots.

Diagnosis: The pyridine ring is an electron sink. A halogen (Cl/Br/F) further pulls electron density, rendering the distal hydrazine nitrogen (

The Mechanism of Failure: The "Protonation Trap"

Standard protocols often call for catalytic acid (AcOH, HCl). However, pyridyl nitrogens are basic (

Figure 1: The Protonation Trap. Strong acids protonate the ring nitrogen, deactivating the molecule. Mild/Lewis acids activate the electrophile instead.

Troubleshooting Protocol 1.0: Restoring Reactivity

| Variable | Standard (Fail) | Optimized (Pass) | Rationale |

| Catalyst | HCl / AcOH | Sc(OTf)₃ (5 mol%) or PPTS | Lewis acids activate the carbonyl electrophile without protonating the pyridine ring. |

| Solvent | EtOH / MeOH | TFE (Trifluoroethanol) or HFIP | Fluorinated solvents activate carbonyls via H-bonding and stabilize the transition state without adding free protons. |

| Temperature | Reflux (78°C) | MW (100-120°C) | The activation energy barrier is higher due to low nucleophilicity; microwave heating overcomes this efficiently. |

Q: I cannot use Lewis acids. What is my alternative?

A: Use a buffered system . Instead of pure acetic acid, use a 1:1 mixture of Sodium Acetate/Acetic Acid. This maintains a pH ~4.5, which is sufficient to activate an aldehyde/ketone but often not acidic enough to fully protonate a halogenated pyridine ring (whose

Module 2: Regioselectivity Roulette (Isomer Control)

Symptom: You isolate a mixture of regioisomers (e.g., 3-aryl vs. 5-aryl pyrazole) or the "wrong" isomer entirely.

Diagnosis: In phenyl hydrazines, the terminal nitrogen (

The Steering Mechanism

The halogen at the C3 position (ortho to hydrazine) adds a steric gate .

-

Protic Solvents (EtOH): Solvate the external

, making it less reactive due to a solvation shell. The internal NH attacks first. -

Aprotic Solvents (THF/DCM): The external

is freer and typically more nucleophilic.

Figure 2: Solvent-controlled regioselectivity. Protic solvents favor internal attack; aprotic solvents favor external attack.

Troubleshooting Protocol 2.0: Steering the Isomer

-

To favor the 3-substituted isomer (External attack first):

-

Use THF or Toluene .

-

Avoid acid catalysis if possible; use neutral conditions.

-

-

To favor the 5-substituted isomer (Internal attack first):

-

Use Ethanol or Acetic Acid .

-

The steric bulk of the C3-halogen will naturally discourage attack at the crowded carbonyl, so place the smaller group of your diketone at the position you want the internal nitrogen to hit.

-

Module 3: The Fragile Halogen ( Side Reactions)

Symptom: Mass spec shows [M-Cl+OMe] or [M-Cl+OH]. The halogen is gone.

Diagnosis: Nucleophilic Aromatic Substitution (

Risk Factor:

-

High Risk: Fluorine > Chlorine > Bromine (for

rates). -

High Risk: Halogen at C4 or C6 position.

Troubleshooting Protocol 3.0: Protecting the Halogen

| Condition | Recommendation | Reason |

| Base | Avoid Alkoxides (NaOMe, KOtBu) | These are strong nucleophiles that will displace the halogen. Use Cs₂CO₃ or K₃PO₄ (bulky, less nucleophilic) if base is needed. |

| Solvent | Isopropanol or t-Amyl Alcohol | Primary alcohols (MeOH/EtOH) can act as nucleophiles. Sterically hindered alcohols reduce this risk. |

| Temperature | Keep below 100°C |

FAQ: Rapid Fire Troubleshooting

Q: My product is oiling out and won't crystallize. Is it impure? A: Not necessarily. Pyridyl pyrazoles are often "greasy" due to the disruption of pi-stacking by the orthogonal rings.

-

Fix: Triturate with cold ether/pentane . If that fails, convert it to the HCl salt by bubbling HCl gas through an ethereal solution; the salt is almost always a solid.

Q: Can I use Copper catalysis (Ullmann-type) to force the cyclization? A: Yes, but be careful. The pyridine nitrogen and the hydrazine nitrogens are excellent ligands. They will chelate your copper catalyst, poisoning it.

-

Fix: Use a strong bidentate ligand (e.g., phenanthroline or DMEDA) to out-compete the substrate, or use super-stoichiometric Copper (not recommended for scale-up).

Q: I see a peak at M-2 in the Mass Spec. What is it? A: Oxidation.[1][2][3] Pyridyl hydrazines are easily oxidized to diazenes (N=N) or triazoles if air is present during heating.

-

Fix: Degas all solvents with Argon/Nitrogen sparging for 20 minutes before heating.

References

-

Nucleophilicity & Reactivity Trends

-

Pyrazoles from Pyridyl Hydrazines (Protocols)

-

Side Reactions (

):

Sources

Minimizing side reactions in 3-iodo-pyridine hydrazine coupling

The following guide serves as a specialized technical support resource for researchers optimizing the palladium- or copper-catalyzed cross-coupling of 3-iodopyridine with hydrazine .

This chemistry is deceptively complex. Unlike 2- or 4-halopyridines, the 3-position is not activated for nucleophilic aromatic substitution (

Part 1: The Core Challenge & Strategic Selection

User Query: Why is my reaction yielding low conversion, pyridine (reduction), or symmetrical dimers instead of 3-hydrazinopyridine?

Senior Scientist Response: You are fighting three competing mechanisms simultaneously. To minimize side reactions, you must first diagnose which "parasitic" pathway is dominating your flask.[1]

The "Triangle of Attrition" in 3-Iodopyridine Coupling

-

Catalyst Poisoning (The Pyridine Problem): The nitrogen atom in the pyridine ring is a potent

-donor. It binds to electrophilic Pd(II) intermediates, displacing your phosphine ligand and arresting the catalytic cycle.[1] -

Reductive Dehalogenation (The Hydrazine Problem): Hydrazine is a strong reducing agent.[6] It can reduce Pd(II) to Pd(0) off-cycle (forming Pd black) or act as a hydride source, converting your 3-iodopyridine into simple pyridine.[1]

-

Bis-Arylation (The Stoichiometry Problem): The product (3-hydrazinopyridine) is still a nucleophile. If the catalyst is active, it will compete with hydrazine for the aryl halide, forming the symmetrical 1,2-di(pyridin-3-yl)hydrazine.[1]

Part 2: Troubleshooting Guide (Q&A)

Category A: Side Product Formation

Q1: I see a significant amount of pyridine (m/z 79) in my LC-MS. How do I stop this hydrodehalogenation?

Diagnosis: This is "Reduction." Hydrazine is acting as a hydride donor rather than a nucleophile, or your solvent is acting as a hydride source via

-

Switch to a Protected Hydrazine (Recommended): Use Benzophenone Hydrazone or Boc-Hydrazine . These cannot act as reducing agents in the same capacity as free hydrazine.

-

Lower the Temperature: Reduction often has a higher activation energy than coupling. If running at >100°C, try 60–80°C with a more active catalyst (e.g., Pd-G3-BrettPhos).

-

Solvent Choice: Avoid DMF or alcohols if using Pd, as they can serve as hydride sources.[1] Use anhydrous 1,4-dioxane or Toluene .[1]

Q2: My major product is the symmetrical dimer (1,2-di(pyridin-3-yl)hydrazine). Diagnosis: "Bis-coupling." The mono-arylated product is reacting again. Corrective Actions:

-

Stoichiometry Overkill: If using free hydrazine, you must use a massive excess (5–10 equivalents) to statistically favor mono-arylation.[1]

-

Reverse Addition: Add the catalyst/aryl halide solution slowly into a solution of excess hydrazine.

-

The "Silver Bullet": Switch to Benzophenone Hydrazone . It sterically prevents the second arylation. Acid hydrolysis (1M HCl/THF) releases the free hydrazine quantitatively in a subsequent step.

Category B: Reaction Stalling

Q3: The reaction turns black immediately and conversion stops at <10%. Diagnosis: "Pd Black Formation." Hydrazine has reduced your catalyst to inactive metal clusters. Corrective Actions:

-

Ligand Selection: You need a ligand that binds Pd tighter than hydrazine does. Monodentate phosphines (

) are useless here. Use bidentate ligands like Xantphos or bulky monodentates like BrettPhos or RuPhos . -

Pre-catalysts: Do not use

or

Q4: The reaction is sluggish, but the catalyst stays in solution (no precipitate). Diagnosis: "Pyridine Inhibition." The pyridine nitrogen is coordinating to the metal center. Corrective Actions:

-

Ligand Bulk: Use tBuBrettPhos . Its extreme bulk prevents the pyridine nitrogen from approaching the Pd center, forcing the reaction to occur only at the C-I bond.

-

Lewis Acid Additive: (Advanced) Adding a stoichiometric amount of

can transiently mask the pyridine nitrogen, though this can complicate workup.[1]

Part 3: Visualizing the Pathways

The following diagram illustrates the competing pathways. To minimize side reactions, you must force the reaction down the green path (Protected Route) or strictly control the blue path (Direct Route).

Caption: Mechanistic bifurcation showing why protected hydrazines (Green Path) prevent the bis-coupling and reduction loops (Red Paths) inherent to free hydrazine.

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Benzophenone Hydrazone Method)

Use this for high-value intermediates where reliability is paramount.

Rationale: Benzophenone hydrazone is a "masked" hydrazine. It is less reducing than free hydrazine (protecting the catalyst) and bulky (preventing bis-arylation).

Reagents:

-

3-Iodopyridine (1.0 equiv)

-

Benzophenone hydrazone (1.1 equiv)[1]

-

Catalyst:

(1 mol%) + Xantphos (1.5 mol%) OR BrettPhos Pd G3 (1 mol%).[1] -

Base:

(1.4 equiv) - Cesium is critical for solubility in dioxane. -

Solvent: Anhydrous 1,4-Dioxane (0.2 M).[1]

Step-by-Step:

-

Charge: In a glovebox or under Argon, add 3-iodopyridine, benzophenone hydrazone, base, and catalyst to a vial.

-

Solvent: Add sparged 1,4-dioxane. Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.[7] You will see the hydrazone intermediate (

mass shift). -

Workup: Filter through Celite to remove inorganic salts. Concentrate.

-

Hydrolysis (The Reveal): Redissolve the crude oil in THF/Ethanol (1:1). Add 1M HCl (excess) and stir at RT for 2 hours.

-

Purification: The benzophenone byproduct is organic soluble; the product is a water-soluble salt. Wash the aqueous layer with DCM (removes benzophenone), then basify the aqueous layer (pH >10) and extract with EtOAc/IPA (3:1) to recover pure 3-hydrazinopyridine.

Protocol B: The "Direct" Method (Copper Catalysis)

Use this for scale-up of simple substrates where cost is the driver and Pd is too expensive.

Rationale: Copper is less susceptible to poisoning by the pyridine nitrogen than Palladium, but requires higher temperatures.

Reagents:

-

3-Iodopyridine (1.0 equiv)

-

Hydrazine Monohydrate (5.0 – 10.0 equiv) - Large excess is mandatory.

-

Catalyst: CuI (10 mol%).

-

Ligand: 4-Hydroxy-L-proline (20 mol%) or 1,10-Phenanthroline (20 mol%).

-

Base:

(2.0 equiv). -

Solvent: DMSO or DMF (High boiling point required).

Step-by-Step:

-

Mix: Combine CuI, Ligand, Base, and 3-Iodopyridine in DMSO.

-

Add Hydrazine: Add the hydrazine hydrate last.

-

Heat: Heat to 80–100°C . Note: Do not exceed 110°C to avoid thermal decomposition of hydrazine.

-

Monitor: Watch for the disappearance of starting material. If the reaction turns metallic copper color (mirror), the catalyst is dead.[1]

-

Safety: Hydrazine at high temp is a hazard. Use a blast shield.

Part 5: Data Comparison of Conditions

| Variable | Pd (Direct Hydrazine) | Pd (Benzophenone Hydrazone) | Cu (Ullmann) |

| Catalyst Stability | Low (Reduces to Pd black) | High | Moderate |